methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate
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Description
Methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C18H17BrN4O4S and its molecular weight is 465.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structures related to the mentioned molecule have been synthesized and studied for their antimicrobial properties. For instance, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have been created and shown to display significant antibacterial and antifungal activities. Such studies highlight the potential of similar compounds in developing new antimicrobial agents (Lamani et al., 2009).
Antiprotozoal Agents
Research has also explored the antiprotozoal activities of related compounds. Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).
Development of Cephem Antibiotics
Another research focus has been on the synthesis of compounds as side-chains for cephem antibiotics, a class of β-lactam antibiotics. Studies on the preparation of specific thiazolyl and imidazolyl compounds underline the importance of such chemical structures in the development of new antibiotic agents (Tatsuta et al., 1994).
Antihypertensive Agents
Compounds with related structures have been synthesized and assessed for their potential as antihypertensive agents, demonstrating the broad pharmacological applications of these chemical frameworks (Abdel-Wahab et al., 2008).
Properties
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4S/c1-11-7-15(22-27-11)21-16(24)10-28-18-20-8-14(23(18)9-17(25)26-2)12-3-5-13(19)6-4-12/h3-8H,9-10H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORUYRDBQAMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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